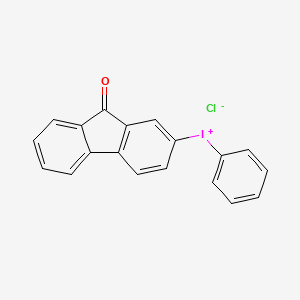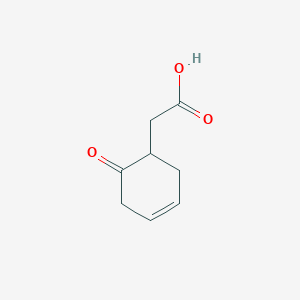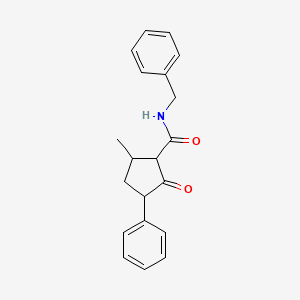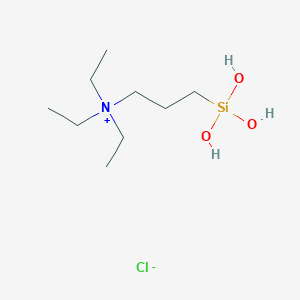
(9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride: is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of a fluorenone moiety and a phenyl group attached to an iodanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride typically involves the reaction of 9-fluorenone with iodobenzene dichloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodanium ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes.
Scientific Research Applications
Chemistry: In chemistry, (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: In medicine, this compound is being explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride involves its ability to act as an electrophile, facilitating various chemical reactions. The iodanium ion is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in both synthetic and biological applications to achieve desired outcomes.
Comparison with Similar Compounds
- (9-Oxo-9H-fluoren-2-YL)(phenyl)iodonium chloride
- (9-Oxo-9H-fluoren-2-YL)(phenyl)iodonium bromide
- (9-Oxo-9H-fluoren-2-YL)(phenyl)iodonium fluoride
Uniqueness: (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride is unique due to its specific combination of a fluorenone moiety and a phenyl group attached to an iodanium ion. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
321659-43-2 |
|---|---|
Molecular Formula |
C19H12ClIO |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(9-oxofluoren-2-yl)-phenyliodanium;chloride |
InChI |
InChI=1S/C19H12IO.ClH/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)20-13-6-2-1-3-7-13;/h1-12H;1H/q+1;/p-1 |
InChI Key |
WYFFYDZUAKEIMB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC3=C(C=C2)C4=CC=CC=C4C3=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)

![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)

![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)


![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)

